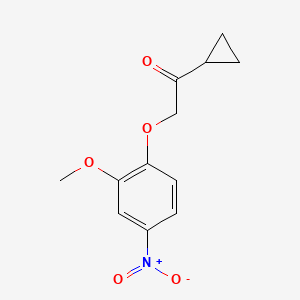
1-Cyclopropyl-2-(2-methoxy-4-nitrophenoxy)ethanone
Cat. No. B7894766
M. Wt: 251.23 g/mol
InChI Key: DFVWSTTZGNNAGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08754211B2
Procedure details


An orange suspension of 4-nitroguaiacol potassium salt hydrate (31.7 g, 153 mmol) and 2-bromo-1-cyclopropylethanone (29.4 g, 180 mmol), prepared in Example 48A, in DMF (310 mL) was heated at 80° C. for 1 h. LC-MS analysis revealed the conversion to product was complete. The resulting yellow reaction mixture was diluted with water (932 ml) and stirred for 4 hr as the mixture cooled to 20° C. Subsequent filtration yielded a yellow filter cake which after washing 3× with 150 mL of H2O and air drying yielded 34.6 g of 1-cyclopropyl-2-(2-methoxy-4-nitrophenoxy)ethanone as a light yellow solid. M.P. 112-113° C. 1H NMR (400 MHz, CDCl3): 6 ppm 0.95-1.03 (m, 2H), 1.13-1.18 (m, 2H), 2.15-2.23 (m, 1H), 3.95 (s, 3H), 4.86 (s, 2H), 6.73 (d, J=8.7 Hz, 1H), 7.75 (d, J=2.7 Hz, 1H), 7.82 (dd, J=8.7, 2.7 Hz, 1H). 13C NMR (100 MHz, CDCl3) δ ppm 205.2, 152.7, 149.1, 117.3, 111.6, 106.9, 73.5, 56.3, 17.1, 12.0. HPLC: 5.8 min retention time, 98.7% API; ZORBAX® column SB C18 4.6×75 mm; flow rate 2.5 ml/min; Gradient solvent system: from 100% A:0% B to 0% A:100% B for 8 min (Solvent A: 10% MeOH-90% H2O=0.2% H3PO4; Solvent B: 90% MeOH-10% H2O+0.2% H3PO4) Detection at 220 nm. LC/MS: m/e 252.3 (M+H); 4 min gradient; 2.35 min retention.
Name
4-nitroguaiacol potassium salt hydrate
Quantity
31.7 g
Type
reactant
Reaction Step One




Identifiers


|
REACTION_CXSMILES
|
O.[K].[N+:3]([C:6]1[CH:7]=[C:8]([OH:14])[C:9]([O:12][CH3:13])=[CH:10][CH:11]=1)([O-:5])=[O:4].BrC[C:17]([CH:19]1[CH2:21][CH2:20]1)=[O:18].[CH3:22]N(C=O)C>O>[CH:19]1([C:17](=[O:18])[CH2:13][O:12][C:9]2[CH:10]=[CH:11][C:6]([N+:3]([O-:5])=[O:4])=[CH:7][C:8]=2[O:14][CH3:22])[CH2:21][CH2:20]1 |f:0.1.2,^1:1|
|
Inputs


Step One
|
Name
|
4-nitroguaiacol potassium salt hydrate
|
|
Quantity
|
31.7 g
|
|
Type
|
reactant
|
|
Smiles
|
O.[K].[N+](=O)([O-])C=1C=C(C(=CC1)OC)O
|
|
Name
|
|
|
Quantity
|
29.4 g
|
|
Type
|
reactant
|
|
Smiles
|
BrCC(=O)C1CC1
|
Step Two
|
Name
|
|
|
Quantity
|
310 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)C=O
|
Step Three
|
Name
|
|
|
Quantity
|
932 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred for 4 hr as the mixture
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to 20° C
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Subsequent filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
yielded a yellow filter cake which
|
WASH
|
Type
|
WASH
|
|
Details
|
after washing 3× with 150 mL of H2O and air
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
drying
|
Outcomes


Product
Details
Reaction Time |
4 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(CC1)C(COC1=C(C=C(C=C1)[N+](=O)[O-])OC)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 34.6 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
